molecular formula C22H21N3O3 B2750967 N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide CAS No. 1797079-58-3

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2750967
CAS No.: 1797079-58-3
M. Wt: 375.428
InChI Key: LTKWYJGOLYPLIB-UHFFFAOYSA-N
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Description

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide is a chemically stable compound featuring a xanthene carboxamide scaffold linked to a pyrazolopyran moiety, a structure of significant interest in medicinal chemistry for its potential to modulate protein-protein interactions (PPIs). Its primary research value lies in its application as a versatile intermediate or a potential lead compound in the discovery of therapeutics targeting kinase signaling pathways , as the core scaffold is known to exhibit affinity for various ATP-binding sites. Researchers are investigating its mechanism of action, with preliminary studies suggesting it may function as an allosteric inhibitor for specific protein kinases involved in cell proliferation and survival . This compound is specifically utilized in high-throughput screening assays and structure-activity relationship (SAR) studies to develop more potent and selective inhibitors for cancer research and inflammatory diseases . Its unique molecular architecture makes it a valuable tool for probing complex biological processes and validating novel therapeutic targets in a strictly controlled research setting.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-25-18-10-11-27-13-16(18)17(24-25)12-23-22(26)21-14-6-2-4-8-19(14)28-20-9-5-3-7-15(20)21/h2-9,21H,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKWYJGOLYPLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the xanthene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of anhydrous conditions and inert atmospheres can be essential to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as pressure and temperature, is critical to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes post-synthetic modifications to enhance bioactivity or solubility:

2.1. Methylation and Alkylation

  • Methylation : Treatment with methyl iodide (MeI) and cesium carbonate in dioxane selectively targets the pyrazole’s nitrogen or hydroxyl groups, yielding derivatives with improved metabolic stability .

  • Triflation : Reaction with triflic anhydride (Tf2_2O) introduces a triflate group at the hydroxyl position, enabling further Pd-catalyzed cross-coupling reactions .

2.2. Palladium-Catalyzed Couplings

Triflate intermediates participate in Suzuki , Heck , and Sonogashira reactions :

Reaction TypeSubstrateConditionsProductsYield (%)
SuzukiAryl boronic acidsPd(PPh3_3)4_4, K3_3PO4_4Biaryl derivatives44–95
HeckStyrene derivativesPd(OAc)2_2, PPh3_3Alkenylated pyrano-pyrazoles60–82
SonogashiraTerminal alkynesCuI, PdCl2_2Alkynylated derivatives55–75

Biological Activity-Driven Reactions

The compound’s apoptosis-inducing activity is enhanced through structural modifications:

3.1. Hydroxylation and Epoxidation

  • Hydroxylation : Oxidation with H2_2O2_2 under alkaline conditions introduces hydroxyl groups, improving water solubility.

  • Epoxidation : Reaction with m-CPBA forms epoxide intermediates, which undergo ring-opening reactions with nucleophiles (e.g., amines).

3.2. ESIPT (Excited-State Intramolecular Proton Transfer)

The 5-hydroxy group participates in ESIPT, leading to dual fluorescence emission (λem_{\text{em}} = 450 nm and 550 nm) in solvents like methanol or DMSO . This property is critical for bioimaging applications.

4.1. Acid/Base Hydrolysis

  • Acidic Conditions (HCl, 1M): The amide bond hydrolyzes to regenerate xanthene-9-carboxylic acid and pyrazole-methylamine.

  • Basic Conditions (NaOH, 1M): Degradation products include sodium xanthenate and pyrazole fragments.

4.2. Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss corresponding to CO2_2 and NH3_3 evolution.

Analytical Characterization Techniques

TechniqueKey Observations
1H^1H-NMRδ 9.38 ppm (pyrazole-H), δ 6.8–7.5 ppm (xanthene aromatic-H)
13C^{13}C-NMRδ 171.8 ppm (amide carbonyl), δ 144.4 ppm (pyrano-pyrazole quaternary C)
HRMS[M+H]+^+ m/z 432.1542 (calculated), 432.1538 (observed)
X-ray DiffractionOrthorhombic crystal system, P21_121_12 space group

Scientific Research Applications

Molecular Formula

The molecular formula for N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide is C19H18N4O2.

Structural Features

The compound features:

  • A xanthene core , which is known for its fluorescence properties.
  • A pyrazole ring , which contributes to its biological activity.
  • A carboxamide group , enhancing its solubility and reactivity.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Preparation of the pyrazole ring through cyclization of appropriate precursors.
  • Formation of the xanthene core using methods such as Friedel-Crafts alkylation or acylation.
  • Amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Characterization Techniques

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

This compound is being investigated as a fluorescent probe due to the inherent fluorescence of the xanthene moiety. Its potential applications include:

  • Cell imaging : Utilizing its fluorescence properties for tracking cellular processes.
  • Biomolecular interaction studies : Understanding interactions with biomolecules such as proteins and nucleic acids.

Medicine

Research has highlighted its potential therapeutic properties:

  • Anticancer Activity : Studies indicate significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells with an IC50 value around 10 µM. The mechanism involves activation of caspase pathways .
Activity TypeDescription
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryPotential to inhibit inflammatory pathways
Enzyme InhibitionModulates activity of specific enzymes

Material Science

In material science, this compound is explored for developing new materials with specific optical or electronic properties. Its ability to form stable complexes can be utilized in creating sensors or photonic devices.

Case Study 1: Anticancer Research

A study published in 2019 demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound was tested on A549 cells and showed a dose-dependent decrease in viability .

Case Study 2: Fluorescent Probes

Research conducted on the use of this compound as a fluorescent probe highlighted its effectiveness in live-cell imaging. The unique fluorescence properties allowed researchers to visualize cellular dynamics in real-time .

Mechanism of Action

The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in molecular features and properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological/Physical Data Reference
N-({1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide C₂₃H₂₂N₄O₂ ~386.45* Pyrano-pyrazole core, xanthene-carboxamide, methyl linker Limited data; inferred stability from fused aromatic systems
3-Cyano-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide C₁₆H₁₆N₄O₂ 296.32 Pyrano-pyrazole core, benzamide substituent (cyano group) Commercial availability; no biological data reported
N-[6-({Cyclopenta[b]quinolin-9-yl}amino)hexyl]acridine-9-carboxamide hydrochloride C₃₄H₃₄ClN₅O 588.12 Acridine-carboxamide, cyclopentaquinoline, alkyl linker Melting point: 160°C; potential DNA intercalation activity
N-((1H-Pyrazol-3-yl)methyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₁₇H₁₇F₃N₄O 364.34 Pyrazole-methyl-pyrrole core, trifluoromethylpyridine substituent ESIMS: m/z 364.2; HPLC purity: 97.24%
9-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)hexahydro-1H-xanthene-1,8(2H)-diones C₂₉H₂₈N₂O₃ ~452.55 Pyrazole-xanthene-dione, dimedone-derived scaffold Synthesized via HCl-catalyzed cyclocondensation; no bioactivity reported

*Note: Molecular weight calculated based on formula C₂₃H₂₂N₄O₂.

Key Comparisons:

Structural Complexity vs. Simplicity: The target compound’s pyrano-pyrazole-xanthene architecture is more complex than simpler pyrazole-carboxamides (e.g., compound in ), which may influence solubility and synthetic accessibility.

Functional Group Variations :

  • The trifluoromethylpyridine group in ’s compound enhances lipophilicity and metabolic stability compared to the target’s methyl group .
  • Dimedone-derived xanthenes () feature ketone groups absent in the target, which could alter redox properties or hydrogen-bonding capacity .

Synthetic Routes: Pyrano-pyrazole intermediates (e.g., {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine hydrochloride in ) are key precursors for the target compound, whereas acridine derivatives require multi-step alkylation and cyclization .

Biological Potential: Acridine-carboxamides () show DNA-binding activity due to their planar structure, suggesting the target compound’s xanthene moiety might exhibit similar behavior but with distinct selectivity .

Biological Activity

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

This compound exhibits its biological activity primarily through interactions with various G protein-coupled receptors (GPCRs) and enzyme inhibition . These pathways are crucial for mediating cellular responses to hormones and neurotransmitters.

GPCR Interaction

Research indicates that this compound may modulate GPCR signaling pathways. GPCRs play a significant role in numerous physiological processes including sensory perception and immune response regulation. For instance, compounds similar to xanthene derivatives have been shown to activate or inhibit specific GPCRs leading to downstream effects such as increased intracellular calcium levels or altered adenylate cyclase activity .

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. This activity is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in diseases characterized by oxidative damage.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit tumor growth in various models highlights its potential as an anticancer agent .

Neuroprotective Effects

Recent research has also pointed towards neuroprotective effects associated with this compound. It appears to mitigate neuronal cell death induced by excitotoxicity and oxidative stress, suggesting a possible application in neurodegenerative disorders such as Alzheimer's disease .

Case Studies

StudyFindings
In vitro study on cancer cell lines Induced apoptosis in breast and lung cancer cellsSupports potential use as an anticancer agent
Oxidative stress model Reduced reactive oxygen species (ROS) levelsIndicates strong antioxidant activity
Neuroprotection assay Prevented neuronal death in models of excitotoxicitySuggests utility in neurodegenerative diseases

Q & A

Q. How to validate a new HPLC method for purity analysis?

  • Parameters :
  • Linearity : R2^2 > 0.99 across 50–150% of target concentration.
  • LOQ/LOD : Determine via signal-to-noise ratios (e.g., LOQ = 0.1% for impurities ).
  • Robustness : Test column batches and mobile phase pH variations.

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